An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tributyl-1-butynyl-stannane
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tributyl-1-butynyl-stannane
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction to Tributyl-1-butynyl-stannane
Tributyl-1-butynyl-stannane is an organotin compound featuring a tin atom bonded to three butyl groups and a butynyl group. Organostannanes, particularly alkynylstannanes, are versatile reagents in organic synthesis, most notably in Stille cross-coupling reactions to form new carbon-carbon bonds. The butynyl group provides a reactive site for such transformations, making this compound a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
A precise understanding of its spectral properties is paramount for any researcher utilizing this compound. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, offering a detailed rationale for the predicted chemical shifts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tributyl-1-butynyl-stannane is expected to be dominated by the signals from the three butyl groups, with a characteristic signal from the terminal methyl group of the butynyl moiety. The protons closer to the tin atom will exhibit coupling to the tin isotopes.
The Tributyltin Moiety
The three butyl groups attached to the tin atom give rise to a characteristic set of signals in the upfield region of the ¹H NMR spectrum, typically between δ 0.8 and 1.6 ppm.[1] The signals for the four distinct protons of the butyl chains are expected as follows:
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-Sn-CH₂- (α-protons): These protons are directly attached to the carbon bonded to the tin atom. They are expected to appear as a triplet and will show coupling to the adjacent methylene protons. Due to the electropositive nature of tin, these protons are deshielded relative to a simple alkane and are anticipated to resonate in the δ 0.8-1.0 ppm region. Furthermore, they will exhibit satellite peaks due to coupling with the NMR-active tin isotopes, ¹¹⁷Sn (spin 1/2, 7.68% abundance) and ¹¹⁹Sn (spin 1/2, 8.58% abundance).
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-Sn-CH₂-CH₂- (β-protons): These protons will appear as a multiplet, likely a sextet, due to coupling with the adjacent α and γ methylene protons. Their chemical shift is predicted to be in the δ 1.4-1.6 ppm range.[1]
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-CH₂-CH₃ (γ-protons): These methylene protons will also appear as a multiplet, likely a sextet, and are expected in the δ 1.2-1.4 ppm region.[1]
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-CH₃ (δ-protons): The terminal methyl groups of the butyl chains will appear as a triplet due to coupling with the adjacent γ-methylene protons. This signal is anticipated around δ 0.9 ppm.[1]
The 1-Butynyl Moiety
The butynyl group will have two distinct proton signals:
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≡C-CH₂-CH₃: The methylene protons adjacent to the triple bond are expected to be deshielded and appear as a quartet due to coupling with the terminal methyl group. A chemical shift in the range of δ 2.2-2.4 ppm is anticipated.
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-CH₂-CH₃: The terminal methyl protons of the butynyl group will appear as a triplet, with an expected chemical shift around δ 1.1 ppm.
Summary of Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| Sn-(CH ₂)₃ | 0.8 - 1.0 | t | ~8 |
| Sn-(CH₂-CH ₂)₃ | 1.4 - 1.6 | m | |
| Sn-(CH₂-CH₂-CH ₂)₃ | 1.2 - 1.4 | m | |
| Sn-(CH₂-CH₂-CH₂-CH ₃)₃ | ~0.9 | t | ~7 |
| ≡C-CH ₂-CH₃ | 2.2 - 2.4 | q | ~7.5 |
| ≡C-CH₂-CH ₃ | ~1.1 | t | ~7.5 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The carbon atoms directly bonded to the tin atom will show significant coupling to the tin isotopes.
The Tributyltin Moiety
The four distinct carbon signals of the butyl groups are expected in the aliphatic region of the spectrum:
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-Sn-C H₂- (α-carbon): This carbon is directly attached to the tin atom and its signal will be significantly influenced by it. A chemical shift in the range of δ 9-11 ppm is expected.[2] The one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C), is a valuable diagnostic tool and is anticipated to be in the range of 340-360 Hz for a four-coordinate tin atom.[2][3]
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-Sn-CH₂-C H₂- (β-carbon): This carbon is expected to resonate around δ 29 ppm.[2] It will exhibit a smaller two-bond coupling to tin, ²J(Sn, ¹³C).
-
-CH₂-C H₃ (γ-carbon): The chemical shift for this carbon is predicted to be around δ 27 ppm.[2] A three-bond coupling to tin, ³J(Sn, ¹³C), will also be present.
-
-C H₃ (δ-carbon): The terminal methyl carbon is expected at approximately δ 13.7 ppm.[2]
The 1-Butynyl Moiety
The four carbons of the butynyl group will have distinct chemical shifts:
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-Sn-C≡C-: The sp-hybridized carbon directly attached to the tin atom will be significantly deshielded and is predicted to appear in the δ 105-115 ppm region. This carbon will also show a large one-bond coupling to the tin atom.
-
-Sn-C≡C-: The second sp-hybridized carbon is expected to resonate further downfield, in the range of δ 80-90 ppm.
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≡C-CH₂-CH₃: The methylene carbon of the butynyl group is anticipated around δ 12-15 ppm.
-
-CH₂-CH₃: The terminal methyl carbon is expected in the range of δ 14-16 ppm.
Summary of Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn, ¹³C) (Hz) |
| Sn-C H₂- | 9 - 11 | 340 - 360 |
| Sn-CH₂-C H₂- | ~29 | |
| Sn-CH₂-CH₂-C H₂- | ~27 | |
| Sn-CH₂-CH₂-CH₂-C H₃ | ~13.7 | |
| Sn-C ≡C- | 105 - 115 | |
| Sn-C≡C - | 80 - 90 | |
| ≡C-C H₂-CH₃ | 12 - 15 | |
| ≡C-CH₂-C H₃ | 14 - 16 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of tributyl-1-butynyl-stannane, the following experimental protocol is recommended:
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Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for organotin compounds.[1]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the range of approximately 0 to 150 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
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Visualization of Molecular Structure and Key NMR Correlations
Molecular Structure of Tributyl-1-butynyl-stannane
Caption: Molecular structure of tributyl-1-butynyl-stannane.
NMR Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C NMR chemical shifts for tributyl-1-butynyl-stannane. By leveraging data from analogous organotin compounds, a detailed and scientifically grounded prediction of the spectral features has been presented. The characteristic signals of the tributyltin moiety and the butynyl group have been delineated, along with expected coupling patterns and constants. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this class of compounds. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently identify and characterize tributyl-1-butynyl-stannane in their experimental work.
References
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